N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-2,1,3-benzothiadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis Methods and Chemical Reactions
The synthesis of related compounds often involves complex chemical reactions aiming at introducing or modifying functional groups to enhance biological activity or chemical stability. For example, the synthesis of thiophenylhydrazonoacetates through the coupling of diazo compounds with ethyl cyanoacetate or ethyl acetoacetate explores the reactivity towards a variety of nitrogen nucleophiles to yield derivatives like pyrazoles and isoxazoles, indicating the versatility of these compounds in chemical synthesis (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).
Biological Activities
Numerous studies have been conducted to explore the biological activities of these compounds, particularly their potential as inhibitors for various enzymes or receptors, which could be pivotal for therapeutic applications. For instance, metal complexes of heterocyclic sulfonamide have shown strong inhibitory properties against human carbonic anhydrase isoenzymes, suggesting their potential in medical applications such as the treatment of glaucoma or as diuretics (Büyükkıdan, Bülbül, Kasımoğulları, & Büyükkıdan, 2013).
Potential Therapeutic Applications
The research extends to evaluating the therapeutic potential of these compounds, including their antimicrobial, antifungal, and anticancer activities. For example, novel analogs incorporating the benzo[d]thiazol-2-yl nucleus have been tested for their antibacterial activities, demonstrating promising results against Staphylococcus aureus and Bacillus subtilis, which underscores the potential of these compounds in developing new antimicrobial agents (Palkar, Patil, Hampannavar, Shaikh, Patel, Kanhed, Yadav, & Karpoormath, 2017).
Antiproliferative and Anticancer Activities
Further research into pyrazole-sulfonamide derivatives has revealed their antiproliferative activities against cancer cell lines, indicating their potential as anticancer drugs. Some compounds showed cell-selective effects, particularly against rat brain tumor cells, suggesting their relevance in targeted cancer therapy (Mert, Yaglıoglu, Demirtaş, & Kasımoğulları, 2014).
Safety and Hazards
Properties
IUPAC Name |
N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c24-19(14-6-7-17-18(12-14)23-27-22-17)21-13-20(25,15-4-2-1-3-5-15)16-8-10-26-11-9-16/h1-7,12,16,25H,8-11,13H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTEWRJJKNNGXHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(CNC(=O)C2=CC3=NSN=C3C=C2)(C4=CC=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.